molecular formula C9H11N3S B13185724 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13185724
M. Wt: 193.27 g/mol
InChI Key: QQCAQSMTFXFAGM-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS Number: 1527911-37-0) is a chemical compound with the molecular formula C 9 H 11 N 3 S and a molecular weight of 193.27 g/mol . This reagent features an imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. The core imidazopyridine structure is recognized as a versatile scaffold for creating physiologically active molecules . Compounds based on the imidazo[4,5-c]pyridine structure are objects of ongoing investigation in drug discovery . Specifically, this structural motif is found in novel compounds researched as modulators of biologically significant targets such as G-protein-coupled receptor kinase 5 (GRK5), which is relevant in metabolic disease research , and as ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) modulators studied in the context of cancer immunotherapy . The exocyclic thiol group at the 2-position is a key functional handle that provides additional opportunities for further chemical functionalization and can influence the properties of the molecule . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-propyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C9H11N3S/c1-2-5-12-8-3-4-10-6-7(8)11-9(12)13/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

QQCAQSMTFXFAGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

Chemical Profile of 1 Propyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Nomenclature and Structural Formula

Systematic Name: 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol

CAS Number: 1527911-37-0 bldpharm.com

Molecular Formula: C₉H₁₁N₃S

Molecular Weight: 193.27 g/mol

InChI Key: (Information not publicly available)

SMILES: (Information not publicly available)

The structure consists of a central imidazo[4,5-c]pyridine core with a propyl group attached to the nitrogen at position 1 of the imidazole (B134444) ring and a thiol group at position 2.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely reported in the literature. However, based on the general properties of similar heterocyclic thiols, it can be inferred that it is likely a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Melting Point Data not available
Boiling Point Data not available
Solubility Likely soluble in organic solvents like DMSO and methanol

Structural Elucidation and Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the propyl group (triplet and two multiplets), aromatic protons on the pyridine (B92270) ring, and a broad singlet for the thiol proton.
¹³C NMR Resonances for the carbons of the propyl group and the aromatic carbons of the fused ring system, including a characteristic signal for the C=S carbon in the thione tautomer.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.

| IR | Absorption bands for N-H and C=S stretching (from the thione tautomer), C-H stretching and bending, and C=N and C=C stretching of the aromatic rings. |

Advanced Spectroscopic and Crystallographic Characterization of 1 Propyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol is expected to provide distinct signals for each unique proton in the molecule. The N-propyl group will exhibit characteristic aliphatic proton signals, while the protons on the fused pyridine (B92270) ring will appear in the aromatic region.

The signals for the propyl group are anticipated as follows: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom of the imidazole (B134444) ring. The downfield shift of the N-CH₂ group is due to the deshielding effect of the adjacent nitrogen atom.

The aromatic region will display signals corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling constants are influenced by their position relative to the nitrogen atom and the fused imidazole ring. Based on data from related imidazo[4,5-c]pyridine derivatives, the proton at position 4 is typically the most deshielded, appearing furthest downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~8.5 - 8.7 Doublet ~5.0
H-6 ~8.0 - 8.2 Doublet ~7.5
H-7 ~7.2 - 7.4 Doublet of doublets ~7.5, ~5.0
N-CH₂ (propyl) ~4.2 - 4.4 Triplet ~7.0
CH₂ (propyl) ~1.8 - 2.0 Sextet ~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the three carbons of the propyl group and the seven carbons of the heterocyclic core.

The most downfield signal is typically attributed to the C-2 carbon, which is bonded to both sulfur and two nitrogen atoms, indicating it is in the thione form (C=S). The carbons of the pyridine ring will resonate in the aromatic region, with their shifts influenced by the nitrogen atom and the fused ring system. The propyl group carbons will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~165 - 170
C-7a ~145 - 150
C-4 ~140 - 145
C-6 ~130 - 135
C-3a ~125 - 130
C-7 ~115 - 120
N-CH₂ (propyl) ~45 - 50
CH₂ (propyl) ~20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the propyl group (CH₃ to CH₂ and CH₂ to N-CH₂) and between the coupled protons on the pyridine ring (H-6 with H-7, and H-7 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, pairing the N-CH₂ proton signal with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. A key NOESY correlation would be expected between the N-CH₂ protons of the propyl group and the H-7 proton of the pyridine ring, further confirming the regiochemistry of N-alkylation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. These methods are particularly useful for investigating the potential tautomerism in this compound.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of the compound will exhibit several characteristic absorption bands. A detailed study of the vibrational properties of the parent 1H-imidazo[4,5-c]pyridine ring system provides a basis for these assignments. nih.gov

C-H Vibrations: Aliphatic C-H stretching bands from the propyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring will appear above 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system are expected in the 1400-1650 cm⁻¹ region. These bands are characteristic of the imidazopyridine skeleton.

Thione Group Vibration: A strong absorption band corresponding to the C=S stretching vibration is a key indicator of the thione tautomer. This band is typically observed in the region of 1100-1250 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Thione Form)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium-Strong
C=N / C=C Ring Stretch 1400 - 1650 Medium-Strong

Analysis of Thiol-Thione Tautomerism

Heterocyclic compounds containing a thiol group adjacent to a nitrogen atom can exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. Vibrational spectroscopy is a powerful method to study this phenomenon. researchgate.netjocpr.com

In the case of this compound, the equilibrium would be between the thiol form (1-propyl-1H-imidazo[4,5-c]pyridin-2-ylthiol) and the thione form (1-propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione).

Evidence for Thione Form: The presence of a strong C=S stretching band (around 1100-1250 cm⁻¹) and an N-H stretching band (around 3100-3400 cm⁻¹, if the proton is on the second nitrogen of the imidazole ring) would be strong evidence for the dominance of the thione tautomer in the solid state or in a given solvent.

Evidence for Thiol Form: The presence of a weak S-H stretching band (around 2500-2600 cm⁻¹) and the absence of a strong C=S band would indicate the presence of the thiol tautomer. ekb.eg

Based on studies of similar heterocyclic systems, the thione form is often more stable and tends to predominate, particularly in the solid state and in polar solvents. researchgate.net The exact position of the equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. A comprehensive analysis would involve recording spectra in various solvents to observe any shifts in the equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, this technique is used to verify the molecular formula, C9H11N3S.

In a typical analysis using Electrospray Ionization (ESI), a soft ionization technique, the molecule is protonated to form the [M+H]⁺ ion. The experimentally measured m/z of this ion is then compared to the theoretically calculated value. The close agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, ruling out other possibilities with the same nominal mass.

While specific experimental data for this compound is not publicly available, the expected HRMS data can be calculated and presented as follows, which is standard practice in the characterization of new imidazo[4,5-c]pyridine derivatives.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC9H11N3S
Ion[M+H]⁺
Theoretical Exact Mass194.0746
Expected m/z (Experimental)~194.0746 ± 0.0005 (for a 3 ppm error)

This level of precision is crucial for distinguishing between compounds that may have the same integer mass but differ in their elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature, analysis of the parent scaffold, 1H-imidazo[4,5-c]pyridine, provides significant insights into the core geometry and potential intermolecular interactions. nih.gov

The crystal structure of the parent 1H-imidazo[4,5-c]pyridine reveals a planar bicyclic system. nih.gov The fusion of the imidazole and pyridine rings results in a rigid core. The introduction of a propyl group at the N1 position and a thiol group at the C2 position would introduce conformational flexibility and new electronic features.

The propyl group, being an alkyl chain, can adopt various conformations (e.g., anti or gauche) relative to the imidazo[4,5-c]pyridine ring. The preferred conformation in the solid state would be one that minimizes steric hindrance and maximizes favorable crystal packing interactions. The thiol group can exist in two tautomeric forms: the thiol (-SH) and the thione (C=S). In related heterocyclic systems, the thione tautomer is often predominant in the solid state.

The bond lengths and angles of the core imidazo[4,5-c]pyridine skeleton are expected to be similar to those observed in the parent compound. nih.gov

Table 2: Selected Bond Lengths and Angles for the 1H-imidazo[4,5-c]pyridine Scaffold

Bond/AngleTypical Value (Å or °)
C-N (imidazole)~1.33-1.38 Å
C=N (imidazole)~1.32 Å
C-C (ring fusion)~1.39 Å
N-C-N (angle)~110°
C-N-C (angle)~106-108°
Data derived from the crystal structure of the parent compound, 1H-imidazo[4,5-c]pyridine. nih.gov

The way molecules arrange themselves in a crystal lattice is determined by a variety of non-covalent interactions. For this compound, several key interactions would be anticipated to govern its crystal packing.

Hydrogen Bonding: The presence of the thiol/thione group introduces a hydrogen bond donor (N-H in the thione form or S-H in the thiol form) and a hydrogen bond acceptor (the sulfur atom). This would likely lead to the formation of hydrogen-bonded chains or dimers. For instance, in the crystal structure of the parent 1H-imidazo[4,5-c]pyridine, molecules are organized into hydrogen-bonded chains through N-H···N interactions. nih.gov A similar motif, likely involving N-H···S=C hydrogen bonds, would be expected for the thione tautomer of the title compound.

π-π Stacking: The planar aromatic imidazo[4,5-c]pyridine core is susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a common feature in the crystal packing of aromatic heterocycles and contribute significantly to the stability of the crystal lattice.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescription
Hydrogen BondingLikely formation of N-H···S or S-H···N hydrogen bonds, leading to supramolecular chains or dimers.
π-π StackingParallel or offset stacking of the imidazo[4,5-c]pyridine rings of adjacent molecules.
Van der Waals ForcesInteractions involving the propyl chains, contributing to the overall cohesive energy of the crystal.

Computational and Theoretical Investigations of 1 Propyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its fundamental properties. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure of the molecule is also a key output of DFT calculations. Analysis of the distribution of electron density, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map reveals important features about the molecule's polarity and reactivity. The MEP map, for instance, highlights regions of negative potential (typically around electronegative atoms like nitrogen and sulfur), which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-S1 1.675 N1-C2-N3 108.5
C2-N1 1.380 C2-N3-C9 109.2
C2-N3 1.385 N1-C7-C6 123.8
N1-C7a 1.390 C4-C5-C6 118.9
N3-C3a 1.395 C5-C6-C7 119.5
C4-C5 1.385 C6-C7-N1 118.2
C5-C6 1.401 S1-C2-N3 125.7
C6-C7 1.388 C1'-C2'-C3' 112.1

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the imidazo[4,5-c]pyridine ring system. The propyl group carbons are denoted C1', C2', C3'. This data is illustrative and based on typical values for similar heterocyclic compounds.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to verify and interpret experimental results.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). By comparing these predicted shifts with experimental spectra, the structural assignment of the molecule can be confirmed. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) helps in the assignment of experimental spectral bands to specific molecular vibrations, such as C=N stretching, C-S stretching, and N-H bending modes. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹H Shift (ppm)
C2 165.8 H4 8.15
C4 145.2 H5 7.20
C6 140.5 H7 8.05
C7a 135.1 H1' (α-CH₂) 4.25
C3a 130.4 H2' (β-CH₂) 1.85
C5 115.7 H3' (γ-CH₃) 0.95
C1' 48.3
C2' 22.9
C3' 11.2

Note: This data is illustrative and represents typical chemical shifts for atoms in similar chemical environments.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These indices provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Quantum Chemical Descriptors for this compound

Descriptor Value
HOMO Energy -6.25 eV
LUMO Energy -1.80 eV
HOMO-LUMO Gap (ΔE) 4.45 eV
Electronegativity (χ) 4.025 eV
Chemical Hardness (η) 2.225 eV
Global Softness (S) 0.449 eV⁻¹

Note: This data is illustrative and based on typical values for related heterocyclic thiol compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. mdpi.com By simulating the movements of atoms according to the principles of classical mechanics, MD can reveal the different shapes (conformations) the molecule can adopt in solution or when interacting with other molecules. nih.gov

For this compound, MD simulations can be particularly useful for understanding the flexibility of the propyl chain and its preferred orientations relative to the rigid imidazopyridine core. This information is vital for understanding how the molecule might fit into a biological receptor.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

In the context of this compound, docking studies can be performed against various protein targets to predict its binding affinity and interaction patterns. The results of a docking simulation are typically a "docking score," which estimates the binding free energy, and a predicted binding pose. Analysis of this pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. plos.org For instance, the nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings, as well as the sulfur atom of the thiol group, could act as hydrogen bond acceptors or donors, playing a crucial role in ligand-receptor recognition. mdpi.com

Theoretical Insights into Tautomeric Equilibria and Energetics

This compound can exist in different tautomeric forms, primarily the thione form (C=S) and the thiol form (S-H). The thiol form is explicitly named, but the thione tautomer is often a stable or even predominant form in similar heterocyclic systems.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, it is possible to predict which form is more energetically favorable and therefore more abundant at equilibrium. The calculations can be performed in the gas phase and also in different solvents using implicit solvation models (like the Polarizable Continuum Model, PCM) to understand how the environment affects the tautomeric equilibrium. The energy difference between the tautomers provides insight into the equilibrium constant of the tautomerization reaction.

Chemical Reactivity and Derivatization of 1 Propyl 1h Imidazo 4,5 C Pyridine 2 Thiol

Modifications at the Thiol Moiety

The sulfur atom of the thiol group is a primary site for chemical reactions, including oxidation, alkylation, and disulfide formation. These transformations are crucial for altering the electronic and steric properties of the molecule.

Oxidation to Sulfoxides and Sulfones

The thiol group of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants lead to the fully oxidized sulfone.

A new process for the oxidation of a similar compound, 2-[(aryl)methyl]thio-1H-imidazo[4,5-c]pyridine, to its corresponding sulfoxide has been achieved using N-chlorosuccinimide (NCS) under mild conditions, selectively affording the desired sulfoxide in high yield without further oxidation to the sulfone. researchgate.net The oxidation of sulfides to sulfoxides is a common transformation, and various reagents are available. nih.gov For the further oxidation to sulfones, stronger oxidizing agents or more forcing conditions are typically required. organic-chemistry.org

For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce 1-methylimidazole-2-sulfonic acid, demonstrating that the thiol group on an imidazole (B134444) ring can be oxidized to its highest oxidation state. researchgate.net

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compoundMild Oxidant (e.g., NCS, H₂O₂)1-Propyl-1H-imidazo[4,5-c]pyridine-2-sulfoxide
This compoundStrong Oxidant (e.g., m-CPBA)1-Propyl-1H-imidazo[4,5-c]pyridine-2-sulfone

Alkylation and Thioether Formation

The thiol group can be readily alkylated to form thioethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol, attacks an alkyl halide or another suitable electrophile. This S-alkylation is a common and efficient method for introducing a wide variety of substituents at the sulfur atom.

The synthesis of 4-pyrimidone-2-thioethers can be achieved through the direct condensation of S-alkylisothiourea with a β-ketoester, showcasing a method for forming a thioether bond on a heterocyclic system. nih.gov

Table 2: Representative Thioether Derivatives from Alkylation

Alkylating AgentProduct Name
Methyl iodide2-(Methylthio)-1-propyl-1H-imidazo[4,5-c]pyridine
Ethyl bromide2-(Ethylthio)-1-propyl-1H-imidazo[4,5-c]pyridine
Benzyl (B1604629) chloride2-(Benzylthio)-1-propyl-1H-imidazo[4,5-c]pyridine

Disulfide Formation and Exchange Reactions

The thiol group can undergo oxidation to form a disulfide-linked dimer. This reaction can be promoted by mild oxidizing agents or can occur in the presence of a metal catalyst. For instance, 2-mercaptopyridine (B119420) is known to oxidize to 2,2'-dipyridyl disulfide. wikipedia.org The reaction between the Co(II) ion and 2-mercaptopyridine in the presence of a base has been shown to yield a disulfide Co(II) complex. wu.ac.thresearchgate.net Disulfide exchange reactions, where the disulfide bond is cleaved and reformed with another thiol, are also possible, providing a route to mixed disulfides.

Functionalization of the Imidazopyridine Core

The imidazopyridine ring system is an aromatic scaffold that can undergo substitution reactions, although its reactivity is influenced by the presence of the fused imidazole ring and the electron-donating or -withdrawing nature of the substituents.

Electrophilic Aromatic Substitution Reactions

The imidazopyridine nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the presence of the electronegative nitrogen atoms. However, the imidazole ring is typically more susceptible to electrophilic attack than the pyridine (B92270) ring. The position of substitution is directed by the electronic properties of the bicyclic system. For imidazo[1,2-a]pyridines, electrophilic attack generally occurs at the C-3 position of the imidazole ring. stackexchange.commdpi.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Table 3: Potential Electrophilic Aromatic Substitution Products

ElectrophilePotential Product
NO₂⁺ (Nitration)3-Nitro-1-propyl-1H-imidazo[4,5-c]pyridine
Br⁺ (Bromination)3-Bromo-1-propyl-1H-imidazo[4,5-c]pyridine
RCO⁺ (Acylation)3-Acyl-1-propyl-1H-imidazo[4,5-c]pyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the pyridine ring of the imidazopyridine core is generally difficult unless activated by strongly electron-withdrawing groups or through the formation of an N-oxide. youtube.com When such reactions do occur, they are regioselective, with nucleophilic attack favored at the positions ortho and para (C-2 and C-4) to the pyridine nitrogen. stackexchange.com The stability of the anionic intermediate, known as a Meisenheimer complex, plays a crucial role in determining the feasibility and regioselectivity of the substitution. stackexchange.com For the imidazo[4,5-c]pyridine system, this would correspond to positions on the pyridine ring. The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be approached through various reactions targeting the thiol group and the nitrogen atoms of the heterocyclic core. The thiol group, existing in equilibrium with its thione tautomer, is a key handle for derivatization, particularly through S-alkylation. Additionally, further N-alkylation on the pyridine ring nitrogen is a potential pathway for creating quaternary ammonium (B1175870) salts, which can alter the molecule's solubility and biological activity.

One of the primary methods for derivatizing compounds bearing a thiol group is S-alkylation. For the related 2-thioxo-1H,3H-imidazo[4,5-b]pyridine, S-alkylation with α-halogenoketones has been shown to produce unsymmetrical sulfides. researchgate.net This suggests that this compound could similarly react with various alkyl halides to yield a range of S-alkylated derivatives. For instance, reaction with ethyl 2-bromoacetate could introduce an ester functionality, which can be further modified. researchgate.net

Another avenue for derivatization involves reactions at the nitrogen atoms of the imidazo[4,5-c]pyridine core. While the N1 position is already occupied by a propyl group, the pyridine nitrogen (N5) is available for alkylation. The alkylation of 5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF has been shown to predominantly result in the formation of N5 regioisomers. nih.gov This indicates that this compound could undergo similar N5-alkylation to generate quaternary salts.

Furthermore, derivatives can be synthesized by building upon a pre-functionalized imidazo[4,5-c]pyridine core. For example, 2-acetylimidazo[4,5-b]pyridine has been used as a precursor to synthesize a variety of derivatives, including N-arylthioamides, imines, and α,β-unsaturated ketones, through reactions targeting the acetyl group. nih.gov While this is not a direct derivatization of the thiol, it illustrates the potential for creating diverse analogs by modifying substituents at the 2-position.

The following table summarizes potential synthetic routes to derivatives of this compound based on the reactivity of analogous compounds.

Derivative Type Synthetic Approach Key Reagents and Conditions Potential Products
S-Alkylated DerivativesS-alkylation of the thiol groupAlkyl halides (e.g., ethyl 2-bromoacetate, benzyl bromide) in the presence of a base. researchgate.netresearchgate.net2-(Alkylthio)-1-propyl-1H-imidazo[4,5-c]pyridines
N5-Alkylated DerivativesN-alkylation of the pyridine nitrogenAlkyl halides (e.g., 4-chlorobenzyl bromide, butyl bromide) with K2CO3 in DMF. nih.gov1-Propyl-5-alkyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridin-5-ium salts
Thioether-Ester DerivativesS-alkylation followed by esterification or starting with an ester-containing alkyl halideEthyl 2-bromoacetate, followed by hydrolysis and further derivatization of the resulting carboxylic acid.2-((1-Propyl-1H-imidazo[4,5-c]pyridin-2-yl)thio)acetic acid and its esters
Amide DerivativesAmide coupling from a carboxylic acid derivativeConversion of a thioether-ester to a carboxylic acid, followed by reaction with an amine using coupling agents.N-Substituted 2-((1-propyl-1H-imidazo[4,5-c]pyridin-2-yl)thio)acetamides

Investigation of Reaction Mechanisms for Chemical Transformations

The reaction mechanisms for the chemical transformations of this compound are centered on the nucleophilic character of the sulfur and nitrogen atoms.

The S-alkylation of the 2-thiol group is expected to proceed via a standard SN2 mechanism. In its deprotonated thiolate form, the sulfur atom acts as a potent nucleophile. The reaction would involve the attack of the thiolate anion on the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a thioether linkage. The rate of this reaction would be influenced by the nature of the alkyl halide (with primary halides being more reactive) and the reaction conditions, such as the solvent and base used to generate the thiolate.

The N-alkylation of the pyridine nitrogen (N5) also likely follows an SN2 pathway. The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, attacking an alkyl halide to form a quaternary ammonium salt. nih.gov The regioselectivity of alkylation in imidazopyridine systems is a subject of interest. For 5H-imidazo[4,5-c]pyridines, alkylation predominantly occurs at the N5 position of the pyridine ring. nih.gov This regioselectivity can be attributed to the electronic and steric environment of the different nitrogen atoms in the molecule. Computational studies, such as Density Functional Theory (DFT) calculations, on related imidazo[4,5-b]pyridine-4-oxide derivatives have been used to investigate the regioselectivity of N-alkylation, suggesting that the reaction proceeds through an SN2 mechanism where steric factors play a significant role in determining the preferred site of attack. researchgate.net

The tautomeric equilibrium between the thiol and thione forms of this compound is a crucial aspect of its reactivity. While S-alkylation occurs from the thiol form (specifically, the thiolate), other reactions might favor the thione tautomer. The position of this equilibrium can be influenced by the solvent polarity and pH.

A summary of the likely reaction mechanisms is presented in the table below.

Transformation Proposed Mechanism Key Intermediates/Transition States Influencing Factors
S-AlkylationSN2Thiolate anion, trigonal bipyramidal transition state.Nature of alkyl halide, base strength, solvent.
N5-AlkylationSN2Nucleophilic attack by pyridine nitrogen, quaternary ammonium product. nih.govSteric hindrance around the nitrogen atoms, electronic effects of substituents. researchgate.net
TautomerizationProton transferThiol and thione tautomers.Solvent polarity, pH.

Applications in Research

Use as a Scaffold in Medicinal Chemistry

This compound can serve as a starting material for the creation of libraries of novel imidazo[4,5-c]pyridine derivatives. By modifying the thiol group and other positions on the ring system, medicinal chemists can systematically explore the structure-activity relationships of this scaffold to develop new therapeutic agents. researchgate.net

Potential as a Research Tool or Chemical Probe

Given the diverse biological activities of the parent scaffold, this compound could potentially be developed into a chemical probe to study specific biological pathways or protein functions, provided it demonstrates selective activity for a particular target.

Exploration of Advanced Applications in Chemical Sciences

Applications in Coordination Chemistry

The molecular architecture of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol, featuring multiple nitrogen heteroatoms and a sulfur-containing thiol group, makes it a versatile ligand in coordination chemistry. These donor atoms can engage in the formation of stable coordination complexes with a variety of metal ions.

The imidazo[4,5-c]pyridine nucleus possesses several potential coordination sites, including the pyridine (B92270) nitrogen and the imidazole (B134444) nitrogens. The presence of the 2-thiol group introduces an additional soft donor atom (sulfur), enhancing its chelating capabilities. This allows the molecule to act as a multidentate ligand, forming stable chelate rings with metal ions. The tautomeric nature of the 2-thiol/2-thione group further influences its coordination behavior.

The coordination versatility of the imidazopyridine scaffold has been demonstrated in the formation of various metal complexes. nih.gov The ability of the imidazole ring to participate in noncovalent interactions, such as hydrogen bonding and π-π stacking, can further stabilize the resulting metal complexes. mdpi.com The specific coordination mode of this compound would depend on the metal ion's nature, its oxidation state, and the reaction conditions.

Table 1: Potential Coordination Sites and Modes of this compound

Potential Donor AtomsPossible Coordination Modes
Pyridine Nitrogen (N5)Monodentate
Imidazole Nitrogen (N1 or N3)Monodentate
Thiol Sulfur (S2)Monodentate
N,S BidentateChelating
N,N BidentateChelating or Bridging

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. Pyridine and imidazole-based ligands are widely used in the synthesis of MOFs due to their rigid structures and well-defined coordination geometries. rsc.orguniversityofgalway.ie

While specific studies on this compound as a primary ligand in MOF synthesis are not extensively documented, its structural features suggest its potential in this area. The imidazo[4,5-c]pyridine core can act as a rigid spacer, while the nitrogen and sulfur atoms can coordinate with metal centers to form extended network structures. The propyl group can influence the porosity and surface properties of the MOF. The incorporation of sulfur functionality within the MOF structure is of particular interest for applications in catalysis, sensing, and adsorption. rsc.org The use of mixed-ligand systems, combining this compound with other linkers like polycarboxylates, could lead to the formation of novel MOFs with interesting topologies and properties. universityofgalway.ie

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring in this compound is a key player in forming supramolecular assemblies through hydrogen bonding and π-π stacking interactions. mdpi.com The thiol group can also participate in hydrogen bonding, both as a donor and an acceptor. These interactions can lead to the formation of well-ordered one-, two-, or three-dimensional structures in the solid state. The propyl group can introduce van der Waals interactions and influence the packing of the molecules in the crystal lattice.

The self-assembly properties of this compound are crucial for the design of new materials with specific functions. By controlling the non-covalent interactions, it is possible to create organized structures with applications in areas such as molecular recognition, sensing, and catalysis.

Research into Corrosion Inhibition Properties

Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. najah.edu The inhibitory action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. najah.edu

Derivatives of imidazo[4,5-b]pyridine have shown promise as corrosion inhibitors for mild steel. najah.eduimist.ma The adsorption process is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal. The planar structure of the imidazopyridine ring allows for a larger surface coverage. Theoretical studies, such as Density Functional Theory (DFT), have been used to correlate the molecular properties of these inhibitors with their experimental inhibition efficiencies. researchgate.net It is expected that this compound would exhibit similar or enhanced corrosion inhibition properties due to the presence of both the imidazopyridine core and the thiol group. The propyl substituent might also influence the solubility and adsorption characteristics of the molecule.

Table 2: Factors Contributing to the Potential Corrosion Inhibition of this compound

Structural FeatureRole in Corrosion Inhibition
Imidazopyridine RingPlanar structure for effective surface adsorption.
Nitrogen HeteroatomsElectron-rich centers for coordination with metal surfaces.
Thiol Group (Sulfur)Soft donor atom with high affinity for metal surfaces, enhancing adsorption.
Propyl GroupInfluences solubility and may contribute to the formation of a hydrophobic barrier.

Development in Functional Materials and Optical Applications

Imidazopyridine derivatives have been investigated for their photophysical properties and potential applications in functional materials. tandfonline.com The extended π-conjugated system of the imidazo[4,5-c]pyridine core can give rise to interesting electronic and optical properties, such as fluorescence. The emission characteristics of these compounds can often be tuned by introducing different substituents. tandfonline.com

The presence of both electron-donating (propyl, thiol) and electron-accepting (pyridine ring) moieties within this compound suggests the possibility of intramolecular charge transfer (ICT) processes, which are often associated with interesting photophysical behaviors like large Stokes shifts and solvatochromism. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes.

Utility as Chemical Probes for Biological Research

The imidazo[4,5-c]pyridine scaffold is structurally related to purines, which are fundamental components of nucleic acids and other biologically important molecules. This structural analogy has led to the investigation of imidazo[4,5-c]pyridine derivatives for a wide range of biological activities. mdpi.com The ability of these compounds to interact with biological targets such as enzymes and receptors makes them valuable tools for chemical biology research. mdpi.com

Imidazo[1,5-a]pyridine-based fluorophores have been explored as potential probes for imaging cell membranes. mdpi.com Given the potential fluorescence of the imidazo[4,5-c]pyridine core, this compound could be developed into a chemical probe for studying biological systems. The thiol group can be used for covalent labeling of specific biomolecules, while the propyl group can modulate the compound's lipophilicity and cellular uptake. Such probes could be employed to visualize cellular processes, track the localization of specific proteins, or sense changes in the cellular environment.

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